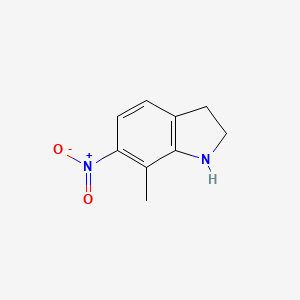










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[CH3:14][C:15]1[CH:16]=[CH:17][C:18]([N+:24]([O-:26])=[O:25])=[C:19]2[C:23]=1[NH:22][CH2:21][CH2:20]2.[C:27]([O:31][C:32](O[C:35]([O:37][C:38]([CH3:41])([CH3:40])[CH3:39])=[O:36])=[O:33])([CH3:30])([CH3:29])[CH3:28]>C(Cl)Cl>[C:27]([O:31][C:32]([N:22]1[C:23]2[C:19](=[C:18]([N+:24]([O-:26])=[O:25])[CH:17]=[CH:16][C:15]=2[CH3:14])[CH2:20][CH2:21]1)=[O:33])([CH3:30])([CH3:29])[CH3:28].[C:38]([O:37][C:35]([N:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([N+:11]([O-:13])=[O:12])[C:2]=2[CH3:1])[CH2:7][CH2:8]1)=[O:36])([CH3:39])([CH3:40])[CH3:41]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=CC=C2CCNC12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=C2CCNC12)[N+](=O)[O-]
|
|
Name
|
N,N-dimethylaminopyridine
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
22.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
to stir overnight under an atmosphere of argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the flask is equipped with a reflux condenser
|
|
Type
|
EXTRACTION
|
|
Details
|
The methylene chloride solution is extracted with four 100-mL portions of aqueous citric acid
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried over anhydrous potassium carbonate
|
|
Type
|
FILTRATION
|
|
Details
|
The solution is filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oily, brown solid
|
|
Type
|
CUSTOM
|
|
Details
|
The crude mixture is purified by silica gel flash column chromatography
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2=C(C=CC(=C12)C)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.44 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2=CC=C(C(=C12)C)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |